Physicochemical Properties of 8-Aminooctanoic Acid: A Technical Guide
Physicochemical Properties of 8-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminooctanoic acid (8-AOA) is an ω-amino acid, a class of compounds characterized by a terminal amino group and a carboxylic acid group separated by a hydrocarbon chain. This bifunctional nature makes it a versatile building block in various chemical syntheses, including the production of polyamides and as a linker in pharmaceutical applications. This guide provides a comprehensive overview of the core physicochemical properties of 8-AOA, details established experimental methodologies for their determination, and presents visual representations of its chemical behavior and relevant experimental workflows.
Chemical Identity and Structure
8-Aminooctanoic acid is systematically named 8-aminooctanoic acid. It is also commonly referred to as 8-aminocaprylic acid. In biological and aqueous environments, it primarily exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 8-aminooctanoic acid |
| CAS Number | 1002-57-9 |
| Molecular Formula | C₈H₁₇NO₂ |
| Synonyms | 8-Aminocaprylic acid, ω-Aminocaprylic acid |
| Molecular Weight | 159.23 g/mol |
| SMILES | C(CCCC(=O)O)CCCN[1] |
| InChI Key | UQXNEWQGGVUVQA-UHFFFAOYSA-N |
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of 8-Aminooctanoic acid. Where available, experimentally determined values are provided. Predicted values, often derived from computational models, are clearly indicated and should be considered as estimates.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical State | White to slightly beige crystalline powder.[2] | |
| Melting Point | 194 °C (decomposes) | Literature values range from 191-196 °C.[3][4] |
| Boiling Point | 286.0 ± 23.0 °C | Predicted value.[2] Amino acids often decompose before boiling at atmospheric pressure. |
| Water Solubility | 31 mg/mL (194.68 mM)[4]; Soluble in water.[3] | |
| logP (Octanol-Water) | -2.55 | Predicted value.[5] The negative value indicates high hydrophilicity. |
| pKa (Carboxyl Group) | 4.76 ± 0.10 | Predicted value.[2] |
| pKa (Amino Group) | ~10.6 (Typical for primary amines) | Estimated based on similar structures. |
| Density | 1.050 g/cm³ | Predicted value.[2] |
Acid-Base Properties and Zwitterionic Nature
As an amino acid, 8-AOA exhibits amphoteric properties, meaning it can act as both an acid and a base. The carboxylic acid group can donate a proton, and the amino group can accept a proton. In aqueous solution, 8-AOA exists in different ionic forms depending on the pH. Near neutral pH, it predominantly exists as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).
The diagram below illustrates the acid-base equilibrium of 8-Aminooctanoic acid and its predominant forms at different pH ranges.
Caption: Ionization states of 8-Aminooctanoic acid at varying pH.
Experimental Protocols
This section details the standard methodologies for determining key physicochemical properties of amino acids like 8-AOA.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) for the carboxyl and amino groups can be determined by potentiometric titration.
Methodology:
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Preparation: A known concentration of 8-Aminooctanoic acid is dissolved in deionized water. The solution is placed in a jacketed beaker to maintain a constant temperature.
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Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) are placed in the solution.
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Acidification: The 8-AOA solution is first titrated with the strong acid to fully protonate both the carboxyl and amino groups.
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Titration with Base: The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the base.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The curve will show two equivalence points, corresponding to the deprotonation of the carboxyl group and the amino group.
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pKa Determination: The pKa for each group is the pH at the half-equivalence point for that group, which can be identified as the midpoint of the buffer regions on the titration curve.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Methodology:
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Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 8-Aminooctanoic acid is dissolved in the aqueous buffer.
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Partitioning: A precise volume of the 8-AOA solution is mixed with a precise volume of the saturated n-octanol in a flask.
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Equilibration: The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the 8-AOA between the two phases and then left to stand for the phases to separate completely.
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Concentration Measurement: The concentration of 8-AOA in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as HPLC or a specific colorimetric assay for amino acids.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of 8-AOA in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
The workflow for the shake-flask method is illustrated below.
Caption: Workflow for experimental logP determination.
Determination of Density by Gas Pycnometry
Gas pycnometry is a non-destructive method used to determine the true density of a solid powder.
Methodology:
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Sample Preparation: A known mass of dry 8-Aminooctanoic acid powder is accurately weighed and placed into the sample chamber of the gas pycnometer.
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Measurement Principle: The method relies on Boyle's Law. An inert gas, typically helium, is introduced into a reference chamber of known volume at a known pressure.
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Gas Expansion: A valve is opened, allowing the gas to expand into the sample chamber containing the 8-AOA powder. The gas fills the volume of the chamber not occupied by the solid particles.
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Pressure Measurement: The final equilibrium pressure of the gas in the connected chambers is measured.
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Volume Calculation: Based on the initial and final pressures and the known volumes of the chambers, the instrument calculates the volume of the 8-AOA sample, which is the volume of gas displaced by the solid.
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Density Calculation: The density is calculated by dividing the initial mass of the sample by its measured volume.
Conclusion
8-Aminooctanoic acid is a hydrophilic, crystalline solid with amphoteric properties due to its amino and carboxylic acid functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and developers working with this compound. It is important to note that some physicochemical properties, such as boiling point and logP, are often predicted and should be experimentally verified for critical applications. The provided methodologies offer standardized approaches for such verifications.
